3-Methoxy-2-methylfluoren-9-one 3-Methoxy-2-methylfluoren-9-one
Brand Name: Vulcanchem
CAS No.: 42839-91-8
VCID: VC18529942
InChI: InChI=1S/C15H12O2/c1-9-7-13-12(8-14(9)17-2)10-5-3-4-6-11(10)15(13)16/h3-8H,1-2H3
SMILES:
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

3-Methoxy-2-methylfluoren-9-one

CAS No.: 42839-91-8

Cat. No.: VC18529942

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-2-methylfluoren-9-one - 42839-91-8

Specification

CAS No. 42839-91-8
Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name 3-methoxy-2-methylfluoren-9-one
Standard InChI InChI=1S/C15H12O2/c1-9-7-13-12(8-14(9)17-2)10-5-3-4-6-11(10)15(13)16/h3-8H,1-2H3
Standard InChI Key HQULSBFZRSUNDA-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1OC)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituent Configuration

The fluorenone skeleton consists of two benzene rings fused to a central cyclopentanone group. In 3-methoxy-2-methylfluoren-9-one, the methoxy group at position 3 and the methyl group at position 2 introduce steric and electronic modifications to the parent structure. The methoxy group, an electron-donating substituent, enhances electron density at the 3-position via resonance effects, while the methyl group exerts a weakly electron-donating inductive effect at position 2 .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₂O₂
Molecular Weight224.26 g/mol
IUPAC Name3-Methoxy-2-methylfluoren-9-one
Topological Polar Surface Area26.3 Ų
LogP (Octanol-Water)3.8 (estimated)

Synthesis and Functionalization Strategies

Retrosynthetic Analysis

The synthesis of 3-methoxy-2-methylfluoren-9-one can be approached through Friedel-Crafts acylation or directed ortho-metalation strategies. A plausible route involves:

  • Fluorene Functionalization: Introducing methyl and methoxy groups via electrophilic substitution.

  • Oxidation: Converting the central methylene group of fluorene to a ketone to form the fluorenone core .

Stepwise Synthesis Protocol (Hypothetical)

  • Methylation at Position 2:

    • Reaction of fluorene with methyl iodide (CH₃I) in the presence of AlCl₃ as a Lewis acid.

  • Methoxy Group Introduction at Position 3:

    • Directed ortho-metalation using LDA (lithium diisopropylamide) followed by quenching with trimethyl borate and oxidative workup .

  • Oxidation to Fluorenone:

    • Treatment with CrO₃ in acetic acid to oxidize the central methylene to a ketone .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (Estimated)
1CH₃I, AlCl₃, 0–25°C, 12 h65–75%
2LDA, B(OMe)₃, H₂O₂, −78°C50–60%
3CrO₃, HOAc, 60°C, 6 h80–85%

Electronic and Spectroscopic Characteristics

Electron Spin Resonance (ESR) Insights

Substituent effects on fluorenone ketyls (radical anions) have been extensively studied. For 3-methoxy-2-methylfluoren-9-one, the methoxy group delocalizes electron density into the aromatic system, stabilizing the radical anion. Sodium ketyls of analogous compounds show hyperfine coupling constants (HFCCs) correlating with Hammett substituent constants (σₚ), where electron-donating groups reduce spin density at the carbonyl oxygen .

UV-Vis and Fluorescence Spectroscopy

  • UV-Vis Absorption: Expected λₘₐₓ ≈ 350–370 nm (n→π* transition of the carbonyl group), bathochromically shifted compared to unsubstituted fluorenone due to substituent effects.

  • Fluorescence: Moderate quantum yield (Φ ≈ 0.2–0.4) influenced by substituent-induced changes in intersystem crossing rates .

Applications and Industrial Relevance

Catalysis and Materials Science

Fluorenone derivatives serve as electron-deficient components in organic electronics. The methoxy and methyl groups in 3-methoxy-2-methylfluoren-9-one could modulate HOMO-LUMO gaps, making it a candidate for:

  • Organic Photovoltaics (OPVs): As an electron-accepting material in bulk heterojunctions.

  • Coordination Chemistry: Ligand design for transition metal complexes due to its planar structure and substituent tunability .

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